5-Bromo-6-fluoronicotinic acid

Description

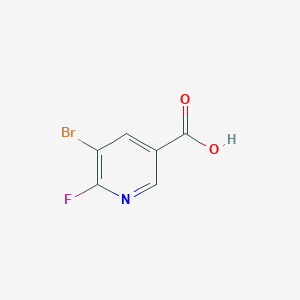

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBMIACXKWJDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669755 | |

| Record name | 5-Bromo-6-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29241-63-2 | |

| Record name | 5-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29241-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoronicotinic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

5-Bromo-6-fluoronicotinic acid (CAS No. 29241-63-2) is a solid, appearing as a white to pale-yellow or yellow-brown substance. Its unique molecular architecture, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a fluorine atom, makes it a versatile building block in the synthesis of complex organic molecules. The interplay of these functional groups dictates its reactivity and utility in various chemical transformations.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 29241-63-2 | |

| Molecular Formula | C₆H₃BrFNO₂ | |

| Molecular Weight | 220.00 g/mol | |

| Appearance | White to pale-yellow to yellow-brown solid | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 338.6 ± 42.0 °C at 760 Torr | |

| Density (Predicted) | 1.903 ± 0.06 g/cm³ at 20 °C | |

| pKa (Predicted) | 3.02 ± 0.10 | |

| Storage Conditions | Store in a refrigerator (2 to 8 °C) under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be approached through multi-step sequences involving halogenation and functional group interconversion on the pyridine ring. A plausible synthetic strategy involves the conversion of a precursor like 5-bromo-6-chloronicotinic acid via a halogen exchange (Halex) reaction.

Caption: Plausible synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid

A detailed protocol for the synthesis of the chloro-analogue is available and serves as the initial step.

-

To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After completion, slowly pour the reaction mixture into ice water and stir for 2 hours.

-

Collect the precipitated solid by filtration, dissolve it in ethyl acetate, and dry with anhydrous sodium sulfate.

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain 5-bromo-6-chloronicotinic acid.

Step 2: Synthesis of this compound (Halogen Exchange)

The final step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine.

-

In a suitable reaction vessel, combine 5-bromo-6-chloronicotinic acid with a fluoride source such as potassium fluoride (KF).

-

Use a high-boiling point polar aprotic solvent like sulfolane to facilitate the reaction at elevated temperatures.

-

Heat the reaction mixture to a high temperature, typically around 220 °C, to drive the halogen exchange.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Causality and Trustworthiness: The choice of a high-boiling solvent and high temperature is crucial for the Halex reaction to overcome the high activation energy of cleaving the C-Cl bond and forming the stronger C-F bond. The protocol's success relies on the careful control of reaction conditions to prevent decomposition. The identity and purity of the final product must be rigorously confirmed by spectroscopic methods.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for selective transformations at three distinct positions of the pyridine core.

Caption: Key reaction pathways of this compound.

-

Carboxylic Acid Group: The carboxylic acid moiety at the C3 position is readily available for standard transformations, including amide bond formation and esterification. This allows for the incorporation of the nicotinic acid scaffold into larger molecular frameworks.

-

Bromine Atom: The bromine atom at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki-Miyaura couplings to form C-C bonds with boronic acids and Buchwald-Hartwig aminations to form C-N bonds with amines, enabling the introduction of a wide array of substituents.

-

Fluorine Atom: The fluorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the fluoride by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is particularly useful for introducing diversity at the C6 position. The reactivity of the fluorine atom is analogous to that observed in similar compounds like 5-bromo-2-fluoropyridine, which readily undergoes SNAr with amines.

Applications in Drug Development

Halogenated nicotinic acids are important pharmaceutical intermediates. The strategic placement of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Spectroscopic Characterization (Predicted)

Due to the limited availability of public experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-2: Expected to be a doublet in the downfield region (δ 8.5-9.0 ppm) due to its proximity to the nitrogen atom and the carboxylic acid group.

-

H-4: Expected to be a doublet in the region of δ 8.0-8.5 ppm.

The coupling constant between H-2 and H-4 (a ⁴J coupling) is expected to be small (around 2-3 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms.

-

C=O: ~165-170 ppm

-

C-Br: ~115-120 ppm

-

C-F: ~160-165 ppm (with a large ¹JC-F coupling)

-

Other aromatic carbons: ~125-155 ppm

Infrared (IR) Spectroscopy

Key characteristic absorption bands are expected for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region

-

C-F stretch: A strong band in the 1000-1100 cm⁻¹ region

-

C-Br stretch: An absorption in the 500-600 cm⁻¹ region.

Mass Spectrometry

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 219 and 221 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for nicotinic acids involve the loss of •OH (M-17) and •COOH (M-45).

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

5-Bromo-6-fluoronicotinic acid CAS 29241-63-2

An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile, functionalized heterocyclic scaffolds are paramount for developing novel therapeutics. This compound (CAS 29241-63-2) has emerged as a high-value building block, uniquely positioned at the intersection of these critical design principles. Its pyridine core, a privileged structure in medicinal chemistry, is decorated with three distinct functional handles: a carboxylic acid, a bromine atom, and a fluorine atom. This trifecta of reactivity allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and exploring vast chemical space.

The fluorine atom at the 6-position can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, membrane permeability, and binding affinity by altering the pKa of the pyridine nitrogen and participating in favorable protein-ligand interactions[1]. The bromine atom at the 5-position serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.[2][3] Finally, the carboxylic acid at the 3-position provides a convenient attachment point for building out side chains, commonly through amide bond formation. This guide provides an in-depth analysis of the properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. This compound is typically a white to light-yellow solid, and its key characteristics are summarized below.[4][5]

| Property | Value | Source(s) |

| CAS Number | 29241-63-2 | [6][7][8][9] |

| Molecular Formula | C₆H₃BrFNO₂ | [4][6] |

| Molecular Weight | 220.00 g/mol | [6][8] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 191-196 °C | [10] |

| SMILES | O=C(O)C1=CN=C(F)C(Br)=C1 | [6][8] |

| InChI Key | YYLYQDSWERQSTR-UHFFFAOYSA-N | [4][10] |

Spectroscopic Data Interpretation

While comprehensive spectral data for this specific molecule is not compiled in a single public repository, typical spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[11][12][13][14]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons. These signals would appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.

-

Mass Spectrometry (MS): Electron Impact (EI) MS would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of one bromine atom.[15]

Synthesis of this compound

The synthesis of functionalized pyridines can be challenging. While multiple proprietary routes exist, a common strategy involves the halogenation of a suitable nicotinic acid precursor. For instance, a related compound, 5-bromo-6-chloronicotinic acid, is synthesized from 5-bromo-6-hydroxynotinic acid.[16] A plausible and scalable laboratory synthesis for this compound can be conceptualized starting from commercially available 6-hydroxynicotinic acid.

Conceptual Synthetic Workflow

The logical pathway involves two key transformations: an electrophilic bromination of the pyridine ring followed by a nucleophilic aromatic substitution (Halex reaction) to replace the hydroxyl group (via an intermediate) with fluorine.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Synthesis via Bromination and Fluorination

This protocol describes the bromination of 6-hydroxynicotinic acid, a reaction that proceeds readily due to the activating nature of the hydroxyl group.[17] The subsequent conversion to the target fluoro-compound is a standard transformation in heterocyclic chemistry.

Step 1: Bromination of 6-Hydroxynicotinic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 6-hydroxynicotinic acid (1 equivalent) in water.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add liquid bromine (1.4 equivalents) dropwise to the stirred suspension.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The electron-rich pyridine ring undergoes electrophilic bromination, primarily at the position ortho to the activating hydroxyl group.

-

Workup: Collect the resulting solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting material and hydrobromic acid.

-

Drying: Dry the product, 5-bromo-6-hydroxynicotinic acid, in a vacuum oven at 40-50 °C to a constant weight.[17]

Step 2: Conversion to this compound

Self-Validating System Note: This step first involves converting the hydroxyl group to a better leaving group (chloride), which is then displaced by fluoride.

-

Chlorination: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), combine 5-bromo-6-hydroxynicotinic acid (1 eq.) with phosphorus oxychloride (POCl₃, excess) or thionyl chloride (SOCl₂) with a catalytic amount of DMF. Heat the mixture to reflux for 3-5 hours. This step converts the hydroxypyridine to a more reactive chloropyridine.[16]

-

Quenching: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃ or SOCl₂.

-

Isolation: The solid 5-bromo-6-chloronicotinic acid can be isolated by filtration, washed with water, and dried.

-

Fluorination (Halex Reaction): In a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), combine the 5-bromo-6-chloronicotinic acid (1 eq.) with an excess of a fluoride source, such as spray-dried potassium fluoride (KF, 2-3 eq.). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve solubility and reaction rate.

-

Reaction: Heat the mixture to a high temperature (typically 150-220 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Final Workup: After cooling, dilute the reaction mixture with water and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its amenability to palladium-catalyzed cross-coupling reactions at the C-Br bond. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.[3][18]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl or vinyl boronic acids or esters.[19][20] This reaction is a cornerstone for synthesizing biaryl structures, which are prevalent in kinase inhibitors.[2]

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[21]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

Causality Note: The choice of catalyst, base, and solvent is critical. A phosphine-ligated palladium catalyst is standard. The base activates the boronic acid for transmetalation. Degassed solvents are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]

-

Esterification (Protection): The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) prior to coupling to prevent side reactions and improve solubility. This can be achieved using standard methods like Fischer esterification (MeOH/H₂SO₄) or by reaction with an alkyl halide and base.

-

Reaction Setup: To a dry Schlenk flask, add the 5-bromo-6-fluoronicotinate ester (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2-3 eq.).

-

Inerting: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Hydrolysis: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Concentrate the organic layer. The resulting ester can then be hydrolyzed back to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[18][22] This reaction is key for installing amine functionalities that are often crucial for interacting with biological targets or for use as synthetic handles for further derivatization.

Protocol: Buchwald-Hartwig Amination of this compound Derivatives

Expertise Note: The success of this reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[23] A strong, non-nucleophilic base like NaOtBu or LHMDS is necessary to deprotonate the amine.

-

Protection: As with the Suzuki coupling, the carboxylic acid is typically protected as an ester.

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 5-bromo-6-fluoronicotinate ester (1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

-

Reagent Addition: Add the amine (1.1-1.5 eq.) and a strong base (e.g., NaOtBu, 1.5-2.0 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically complete within a few hours to 24 hours.

-

Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the crude product by column chromatography. The ester can be hydrolyzed as described previously if the free acid is the desired final product.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for biologically active molecules, particularly in oncology and inflammation.[24]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, and many FDA-approved drugs feature a substituted heterocyclic core.[25][26] The pyridine scaffold of this compound is ideal for constructing inhibitors that target the ATP-binding site of kinases.[27][28]

Caption: Logical relationships in the synthesis of a kinase inhibitor from the core scaffold.

Using the synthetic strategies outlined above, a drug development professional can systematically build a kinase inhibitor:

-

Suzuki Coupling can be used at the 5-position to install a substituted aryl group that often occupies a hydrophobic pocket in the kinase active site.

-

Amide Coupling at the carboxylic acid can introduce a variety of side chains that can extend towards the solvent-exposed region, improving solubility and allowing for fine-tuning of properties.

-

Buchwald-Hartwig Amination can be used to displace the fluorine atom (though less reactive than chlorine or bromine, it is possible under forcing conditions) or, more commonly, a derivative where the bromine has been replaced by an amine can undergo further functionalization. This amine often serves as a critical hydrogen bond donor/acceptor with the "hinge" region of the kinase.

PROTACs and Other Advanced Modalities

The rise of new therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) has placed even greater demand on versatile building blocks.[25] PROTACs are heterobifunctional molecules that require a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The modular nature of this compound makes it an excellent starting point for developing the "warhead" portion of these complex molecules, with the different functional groups allowing for precise attachment of linkers.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its pre-installed fluorine atom and orthogonally reactive bromo and carboxylic acid functionalities provide a robust platform for the efficient synthesis of novel, complex, and potent therapeutic agents. By mastering the core reactivity of this scaffold—particularly through powerful cross-coupling reactions—researchers can significantly accelerate the design-make-test-analyze cycle. As the demand for more sophisticated and highly selective drugs continues to grow, particularly for challenging targets like kinases and in emerging fields like PROTACs, the utility and importance of thoughtfully designed building blocks like this compound will only increase.

References

- Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 29241-63-2 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- PMC. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- AbacipharmTech. (n.d.). This compound.

- Arctom Scientific. (n.d.). CAS NO. 29241-63-2 | this compound.

- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Sourcing Molecules. (2023). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.

- Wikipedia. (n.d.). Suzuki reaction.

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PMC - NIH. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- ArTS. (n.d.). β-Fluorinated Paraconic Acid Derivatives.

- PubChem. (n.d.). 5-Bromonicotinic acid.

- PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

- PubMed. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.

- Pharmaffiliates. (n.d.). 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.

- PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-fluoro-6-bromonicotinc acid | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 29241-63-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. arctomsci.com [arctomsci.com]

- 9. 29241-63-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 10. 5-fluoro-6-bromonicotinc acid | 38186-87-7 [chemicalbook.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum [chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 17. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 25. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-6-fluoronicotinic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative that serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a pyridine core, a carboxylic acid group, a bromine atom, and a fluorine atom—offers a versatile platform for synthesizing complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, enabling its use in the construction of compound libraries for drug discovery. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and discusses its physicochemical properties, synthesis, and applications, grounding all claims in authoritative scientific data.

Introduction: A Versatile Heterocyclic Scaffold

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in pharmaceutical development. The introduction of halogen atoms onto this core dramatically alters its physicochemical properties and reactivity, making it a valuable synthetic intermediate. This compound (CAS No: 29241-63-2) is a prime example of such a scaffold.[1][2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom provides a reactive handle for carbon-carbon bond formation via cross-coupling reactions.[4] This dual functionalization makes the molecule a cornerstone for developing novel therapeutics, from kinase inhibitors to targeted cancer therapies.[5] Understanding its precise molecular structure is therefore paramount for its effective utilization in drug design and synthesis.

Physicochemical and Molecular Properties

The structural attributes of this compound dictate its behavior in chemical reactions and biological systems. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 29241-63-2 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][6] |

| Molecular Weight | 220.00 g/mol | [1] |

| Physical State | Solid | [1][6] |

| Boiling Point | 338.6 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| IUPAC Name | 5-bromo-6-fluoropyridine-3-carboxylic acid | [2] |

| Synonyms | 5-Bromo-6-fluoro-3-pyridinecarboxylic acid | [2] |

The molecule's structure is based on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are located at positions 3 (carboxylic acid), 5 (bromine), and 6 (fluorine).

Caption: 2D structure of this compound.

Structural Elucidation via Spectroscopic Analysis

The confirmation of this compound's molecular structure relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring.

-

The proton at the C2 position is anticipated to appear as a singlet or a finely split doublet due to a small long-range coupling. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

-

The proton at the C4 position is expected to appear as a doublet, with splitting caused by coupling to the fluorine atom at C6. The electron-withdrawing nature of the adjacent bromine and carboxylic acid groups will also shift this signal downfield.

-

A very broad singlet is expected at a much higher chemical shift (>10 ppm) corresponding to the acidic proton of the carboxylic acid group.

-

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The signals for C3, C5, and C6 will be significantly influenced by the direct attachment of electronegative atoms (O, Br, F), and the carbon-fluorine coupling will be observable for C6 and its neighbors.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit several characteristic absorption bands.

-

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[7][8]

-

C=O Stretch: A strong, sharp absorption band between 1700-1750 cm⁻¹ will confirm the presence of the carbonyl group (C=O) of the carboxylic acid.[7]

-

C-F Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region is indicative of the C-F bond.

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine ring.[8]

-

C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Caption: Correlation of functional groups to IR spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺).

-

Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity, M⁺ and (M+2)⁺. This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. For this compound, these peaks would appear at m/z ≈ 219 and m/z ≈ 221.[9][10]

-

Fragmentation: A common fragmentation pattern for nicotinic acids is the loss of the carboxylic acid group (-COOH, 45 Da), which would result in a significant fragment ion.

Synthesis and Reactivity

While multiple proprietary methods exist, a general and plausible synthetic route to this compound can be conceptualized from readily available precursors. One logical approach involves the bromination of 6-fluoronicotinic acid.

Representative Synthesis Protocol

This protocol is a generalized representation based on established organic chemistry principles for aromatic halogenation.

-

Starting Material: Begin with 6-fluoronicotinic acid.[4]

-

Reaction Setup: Dissolve 6-fluoronicotinic acid in a suitable solvent, such as concentrated sulfuric acid, which acts as both a solvent and an activating agent.

-

Bromination: Cool the mixture in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) to the C5 position.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The resulting precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a highly sought-after intermediate in drug discovery.

-

Scaffold for Cross-Coupling: The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of a wide variety of carbon-based substituents, enabling the rapid exploration of chemical space around the pyridine core.[5]

-

Amide and Ester Formation: The carboxylic acid at C3 can be easily converted into amides, esters, or other derivatives. This is a common strategy for linking the scaffold to other molecular fragments or for modulating the molecule's solubility and pharmacokinetic properties.

-

Modulation of Biological Properties: The fluorine atom at C6 is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its inclusion can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and improve cell membrane permeability.[4] These attributes are highly desirable in modern drug design, particularly for compounds intended for oral administration.[11]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be considered an irritant.[12]

-

Hazard Codes: Likely Xi, Xn (Irritant, Harmful).

-

Precautionary Statements: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery. Its molecular structure, confirmed by a suite of spectroscopic techniques, reveals a versatile scaffold primed for chemical modification. The interplay of its pyridine core, carboxylic acid, and dual halogen substituents provides a rich platform for the synthesis of novel, biologically active molecules. A thorough understanding of its structural and chemical properties is the key to unlocking its full potential in the development of next-generation therapeutics.

References

- Hoffman Fine Chemicals. (n.d.). CAS 29241-63-2 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.

- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.

- AbacipharmTech. (n.d.). This compound.

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra.

- LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-fluoro-6-bromonicotinc acid | CymitQuimica [cymitquimica.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromonicotinic acid(20826-04-4) MS spectrum [chemicalbook.com]

- 11. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-fluoro-6-bromonicotinc acid | 38186-87-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoronicotinic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, allows for diverse downstream functionalization, making it a valuable scaffold in drug discovery programs. This guide provides a comprehensive overview of a practical and well-documented synthetic pathway to this compound, starting from the readily available 6-hydroxynicotinic acid. The narrative will delve into the mechanistic underpinnings of each synthetic step, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The most logical and experimentally validated approach to the synthesis of this compound involves a three-step sequence starting from 6-hydroxynicotinic acid. This pathway is advantageous due to the commercial availability and relatively low cost of the starting material. The core transformations include:

-

Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the pyridine ring.

-

Chlorination: Conversion of the hydroxyl group at the C6 position to a chloro group, which serves as a good leaving group for the subsequent fluorination.

-

Halogen Exchange (Halex) Reaction: Nucleophilic substitution of the chlorine atom with fluorine to yield the final product.

This strategy allows for the regioselective installation of the desired halogens in a controlled manner.

Caption: Simplified mechanism of the chlorination step.

Part 3: Halogen Exchange for Fluorination

The final and most critical step is the introduction of the fluorine atom at the C6 position via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution by making the C6 position more electrophilic.

The choice of the fluorinating agent is crucial for the success of this reaction. Anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common choice. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to increase the solubility and nucleophilicity of the fluoride ion. A patent for the synthesis of 6-fluoronicotinic acid from 6-bromonicotinate utilizes anhydrous tetramethylammonium fluoride, highlighting the effectiveness of this class of reagents for fluorination on the pyridine ring. [1]

Conceptual Protocol

While a specific, detailed protocol for the fluorination of 5-bromo-6-chloronicotinic acid was not found in the initial search, a reliable procedure can be designed based on established methods for similar halogen exchange reactions on pyridine rings. [1] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Suggested Quantity |

| 5-Bromo-6-chloronicotinic acid | 236.45 | 1.0 eq |

| Anhydrous Potassium Fluoride (KF) | 58.10 | 2.0 - 3.0 eq |

| Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | 322.37 | 0.1 eq |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | Sufficient to dissolve |

Procedure:

-

To a flask containing anhydrous potassium fluoride and a phase-transfer catalyst, add a solution of 5-bromo-6-chloronicotinic acid in anhydrous DMSO.

-

Heat the reaction mixture to a high temperature (typically 120-180°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride ion and lead to side reactions.

-

High Temperature: Nucleophilic aromatic substitution on an unactivated ring generally requires high temperatures to overcome the activation energy barrier.

-

Polar Aprotic Solvent: Solvents like DMSO are ideal as they can solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.

-

Phase-Transfer Catalyst: This helps to bring the fluoride ion from the solid phase into the organic phase where the reaction occurs.

Conclusion

The synthesis of this compound can be reliably achieved through a robust three-step sequence starting from 6-hydroxynicotinic acid. This guide has outlined the key transformations, provided detailed experimental protocols for the initial steps, and presented a scientifically sound conceptual protocol for the final fluorination step. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable building block for applications in drug discovery and development.

References

- MDPI.

- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents.

- ScholarWorks@UARK. "Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontini" by Frank L. Setliff and Jody Z. Caldwell. [Link]

- Google Patents.

Sources

An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinic Acid

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoronicotinic acid, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core physicochemical properties, present a representative synthetic workflow, discuss analytical characterization techniques, and cover essential safety and handling protocols. The insights provided are grounded in established chemical principles to empower researchers in leveraging this versatile molecule.

Section 1: Core Physicochemical and Structural Properties

This compound, also known by its synonym 6-Bromo-5-fluoronicotinic acid, is a substituted pyridine derivative. The pyridine ring is a prevalent scaffold in medicinal chemistry, and the strategic placement of bromo, fluoro, and carboxylic acid functional groups makes this compound a highly valuable intermediate for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key physical and chemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29241-63-2; 38186-87-7 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2][4] |

| Molecular Weight | ~220.00 g/mol | [1][2] |

| Appearance | White to pale-yellow or yellow-brown solid/lumpy powder | [1][2][5] |

| Melting Point | 191-196 °C | [2] |

| Boiling Point | 338.6 ± 42.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.903 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Purity | Typically ≥95% | [4] |

| Storage Condition | Refrigerator (2 to 8 °C), under inert atmosphere | [1][2] |

Section 2: Representative Synthesis and Purification Workflow

While multiple synthetic routes to halogenated nicotinic acids exist, a modern and effective approach involves regioselective functionalization of a di-substituted pyridine precursor. The following protocol is a representative workflow adapted from methodologies used for similar structures, such as the preparation of 6-fluoronicotinic acid from 2,5-dibromopyridine[6].

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The use of a Grignard reagent or a similar organometallic intermediate allows for the introduction of a carboxyl group via reaction with CO₂. The choice of starting material (e.g., a dihalopyridine) is critical for controlling regioselectivity.

-

Fluorination: Nucleophilic aromatic substitution (SₙAr) is a common method for introducing fluorine. The choice of a fluoride source (e.g., tetramethylammonium fluoride) and an appropriate solvent is key to achieving good yields[6].

-

Purification: A multi-step purification process involving aqueous workup and recrystallization or chromatography is essential to remove inorganic salts, unreacted starting materials, and reaction byproducts to achieve the high purity required for subsequent applications.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology (Representative Protocol)

-

Organometallic Intermediate Formation: To a solution of a suitable starting material (e.g., 2,5-dibromopyridine) in an anhydrous ether solvent such as THF under an inert atmosphere (N₂ or Ar), slowly add a Grignard reagent like isopropyl magnesium chloride at low temperature (e.g., 0 °C)[6]. The reaction is stirred until analysis (e.g., TLC, GC-MS) shows consumption of the starting material.

-

Carboxylation: The resulting solution containing the organometallic intermediate is then reacted with a source of CO₂, such as dry ice or a stream of CO₂ gas, while maintaining a low temperature.

-

Esterification & Fluorination: The resulting carboxylic acid may be protected as an ester. The brominated nicotinic ester is then dissolved in an aprotic polar solvent (e.g., DMSO) and treated with a fluoride source, such as anhydrous tetramethylammonium fluoride. The mixture is heated to facilitate the nucleophilic substitution reaction[6].

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid using either acidic or basic aqueous conditions, followed by neutralization to a pH of approximately 3 to precipitate the product[7].

-

Purification: The crude solid is collected by filtration. It is then purified by washing with cold water and/or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity product. The solid is dried under vacuum.

Section 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, split by the proton at the C2 position. The proton at the C2 position will appear as a doublet of doublets due to coupling with the C4 proton and long-range coupling with the fluorine atom at C6.

-

¹³C NMR Spectroscopy: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. A key feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity (M and M+2) for the molecular ion, confirming the presence of a single bromine atom. For C₆H₃⁷⁹BrFNO₂, the exact mass is approximately 218.93 Da[3].

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and bands corresponding to C-F and C-Br stretches in the fingerprint region.

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified with several hazard statements, and proper personal protective equipment (PPE) is mandatory.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

GHS Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation Mark).[2]

Caption: Recommended safety and handling workflow for laboratory use.

Recommended Procedures:

-

Handling: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8] Ensure hands are washed thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[5][8]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[1][2]

-

Spills: In case of a spill, prevent dust formation. Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[8][9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][10]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

-

Section 5: Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.

-

Pharmaceutical Synthesis: As a fluorinated building block, it is used in the synthesis of active pharmaceutical ingredients (APIs).[11][12] The pyridine core is a well-known bioisostere for phenyl rings, and the fluorine atom can improve properties like metabolic stability and cell permeability.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position of the pyridine ring.

-

Amide Bond Formation: The carboxylic acid group is readily converted into amides, esters, or other derivatives. This is a fundamental transformation for linking the pyridine scaffold to other molecular fragments in drug discovery programs.

By combining these transformations, drug development professionals can rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

Conclusion

This compound is a well-characterized and versatile chemical intermediate with significant utility in medicinal chemistry and organic synthesis. Its defined physicochemical properties, coupled with the strategic arrangement of its functional groups, provide a robust platform for constructing complex molecules. Adherence to the outlined safety and handling protocols is essential for its effective and safe utilization in a research setting. This guide serves as a foundational resource for scientists aiming to incorporate this valuable building block into their synthetic programs.

References

- CAS 29241-63-2 | this compound | MFCD11036154. (n.d.). Hoffman Fine Chemicals.

- This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.).

- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents. (n.d.).

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).

- 5-BROMO-2-FLUORONICOTINIC ACID - ChemBK. (2024).

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 5-fluoro-6-bromonicotinc acid | 38186-87-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-fluoro-6-bromonicotinc acid | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 7. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 6-BroMo-5-fluoro-nicotinic acid Methyl ester | 1214336-88-5 [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Characterization of 5-bromo-6-fluoro-pyridine-3-carboxylic acid

This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 5-bromo-6-fluoro-pyridine-3-carboxylic acid, a key building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 5-bromo-6-fluoro-pyridine-3-carboxylic acid

5-bromo-6-fluoro-pyridine-3-carboxylic acid, also known as 5-bromo-6-fluoronicotinic acid, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring, provides a versatile scaffold for the synthesis of novel compounds with tailored biological activities and material properties. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid group provides a site for amide bond formation and other derivatizations. Accurate and thorough characterization of this molecule is paramount to ensure the integrity of downstream applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-bromo-6-fluoro-pyridine-3-carboxylic acid is crucial for its handling, formulation, and interpretation of analytical data.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₃BrFNO₂ | N/A |

| Molecular Weight | 220.00 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| CAS Number | 29241-63-2 | [2][3] |

| Melting Point | Not available. Isomers have melting points in the range of 144-180 °C. | [1] |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | [4] |

| pKa | The carboxylic acid proton is expected to have a pKa around 3-4. | [4] |

Synthesis Pathway

While multiple synthetic routes may exist, a common approach to analogous fluorinated nicotinic acids involves the use of halogenated pyridine precursors. A plausible synthesis for 5-bromo-6-fluoro-pyridine-3-carboxylic acid could be adapted from the preparation of 6-fluoronicotinic acid.[5]

Caption: A potential synthetic route to 5-bromo-6-fluoro-pyridine-3-carboxylic acid.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 5-bromo-6-fluoro-pyridine-3-carboxylic acid. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-bromo-6-fluoro-pyridine-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | COOH |

| ~8.8 | d | ~2.0 | H-2 |

| ~8.4 | d | ~2.0 | H-4 |

Justification of Assignments: The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[4] The protons on the pyridine ring will appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the surrounding substituents.[6][7][8]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-bromo-6-fluoro-pyridine-3-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Use a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of the carboxylic acid proton.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~150 (d, ³JCF ≈ 15 Hz) | C-4 |

| ~140 | C-2 |

| ~125 | C-3 |

| ~118 (d, ²JCF ≈ 35 Hz) | C-5 |

Justification of Assignments: The carboxyl carbon is the most deshielded.[9][10][11] The carbon directly attached to the fluorine (C-6) will show a large one-bond coupling constant (¹JCF).[12] The other ring carbons will exhibit smaller couplings to the fluorine atom. The chemical shifts are estimated based on data for substituted pyridines.[13]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45° pulse angle to reduce the experiment time.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine-containing part of the molecule.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -70 to -90 | s | - | C-6-F |

Justification of Assignment: The chemical shift of fluorine on an aromatic ring is typically in this range relative to a standard like CFCl₃.[14][15][16][17] The fluorine atom is not coupled to any other fluorine atoms, so a singlet is expected in a proton-decoupled spectrum.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., -50 to -150 ppm).

-

Use a 90° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a moderate number of scans (e.g., 64 or 128).

-

-

Processing: Apply a Fourier transform, phase and baseline correct the spectrum. An external reference standard (e.g., CFCl₃) can be used for accurate chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FTIR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1550 | Medium | C=C and C=N ring stretching |

| 1300-1200 | Strong | C-O stretch and O-H bend |

| 1100-1000 | Medium | C-F stretch |

| ~800 | Medium | C-Br stretch |

Justification of Assignments: The broad O-H and strong C=O stretches are characteristic of a carboxylic acid.[18][19][20][21][22] The pyridine ring vibrations and the C-F and C-Br stretches are expected in their typical regions.

Caption: Workflow for FTIR analysis of a solid sample.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture in a die.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform baseline correction and peak labeling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 221/219 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 204/202 | Medium | [M-OH]⁺ |

| 176/174 | Medium | [M-COOH]⁺ |

| 140 | Low | [M-Br]⁺ |

| 95 | Medium | [M-Br-COOH]⁺ |

Justification of Assignments: The molecular ion peak will show a characteristic 1:1 ratio for the two bromine isotopes (⁷⁹Br and ⁸¹Br).[23] Common fragmentation pathways for carboxylic acids include the loss of -OH and -COOH groups.[24][25][26][27] Loss of the bromine atom is also a possible fragmentation route.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: The ions are detected, and a mass spectrum is generated.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.

Theoretical Elemental Composition for C₆H₃BrFNO₂:

| Element | Percentage |

| Carbon (C) | 32.76% |

| Hydrogen (H) | 1.37% |

| Nitrogen (N) | 6.37% |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed sample (typically 2-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

-

Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calculation: The percentage of each element is calculated from the detector response.

Conclusion

The comprehensive characterization of 5-bromo-6-fluoro-pyridine-3-carboxylic acid requires a multi-technique approach. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FTIR spectroscopy, mass spectrometry, and elemental analysis provides a self-validating system for confirming the structure and purity of this important synthetic intermediate. The methodologies and predicted data presented in this guide offer a robust framework for researchers in the fields of drug discovery and materials science to ensure the quality and integrity of their work.

References

- J-Stage. (1959).

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

- Semantic Scholar. (1997).

- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

- SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

- MDPI. (n.d.).

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

- University of Calgary. (n.d.). IR: carboxylic acids. [Link]

- ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

- PubMed. (2014).

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- ResearchGate. (2015).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. [Link]

- PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. [Link]

- Google Patents. (n.d.).

- AbacipharmTech. (n.d.). This compound. [Link]

- MDPI. (2023). A Mechanism Study on the (+)

- PubChem. (n.d.). Nicotinic acid. [Link]

- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. [Link]

- FooDB. (2010). Showing Compound Nicotinic acid (FDB001014). [Link]

- PubMed. (2021).

Sources

- 1. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. nbinno.com [nbinno.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 11. testbook.com [testbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. researchgate.net [researchgate.net]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers [pubmed.ncbi.nlm.nih.gov]

- 24. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

The Advent of 5-Bromo-6-fluoronicotinic Acid: A Technical Guide for the Modern Researcher

Preamble: The Strategic Imperative of Halogenation in Nicotinic Acid Scaffolds